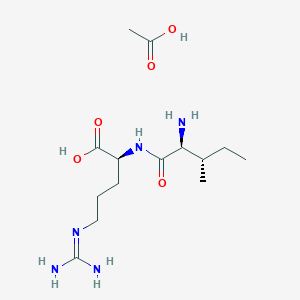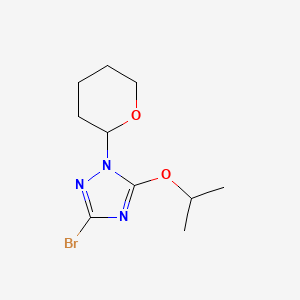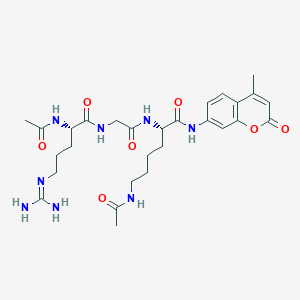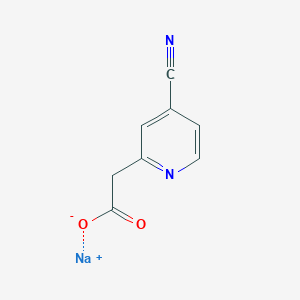![molecular formula C8H9N3O2S B1450633 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1934800-66-4](/img/structure/B1450633.png)
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogs of purines and have various biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, substituted 1H-tetrazoles can undergo recyclization, including cleavage of the tetrazole ring, elimination of dinitrogen, and annulation of the pyrimidinone core under one-pot conditions .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The compound and its derivatives have been explored for their chemical synthesis and structural activity relationships, particularly in the context of human GnRH receptor antagonists for treating reproductive diseases. The structural features, such as the 2-(2-pyridyl)ethyl group, are critical for receptor binding activity (Guo et al., 2003).
- Research has also focused on versatile synthetic routes for thieno[3,2-d]pyrimidine derivatives, leveraging 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating a range of biologically active compounds (El-Meligie et al., 2020).
Biological Applications
- Thieno[3,2-d]pyrimidine derivatives have been synthesized with a focus on potential biological activities, including acting as inhibitors of adenosine kinase, influencing platelet aggregation, and showing antileukemia and anticancer activities. These compounds are designed to interact with biological targets to modulate their activity (El-Gazzar et al., 2006).
- The synthesis of substituted thieno[3,2-d]pyrimidines has been explored for their antibacterial properties. The chemical modifications on the thieno[3,2-d]pyrimidine core structure are aimed at enhancing the compound's interaction with bacterial targets, providing a pathway for developing new antibacterial agents (More et al., 2013).
Advanced Materials and Analytical Techniques
- The compound's derivatives have been applied in the development of new synthetic approaches for constructing complex polynuclear heterocycles, which have potential applications in materials science and pharmaceuticals due to their unique structural and electronic properties (Dyachenko et al., 2020).
- In a study focused on green chemistry, new fused pyrimidinone derivatives and Schiff base ligands were synthesized, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives in sustainable chemical practices and their potential in creating bioactive compounds with anticancer and antibacterial activities (Aly et al., 2018).
properties
IUPAC Name |
3-(2-aminoethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-2-3-11-7(12)6-5(1-4-14-6)10-8(11)13/h1,4H,2-3,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJMJNELSRHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



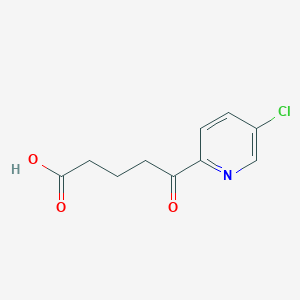
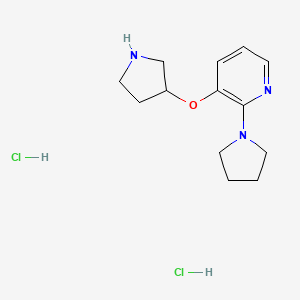
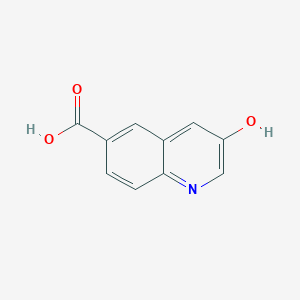
![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
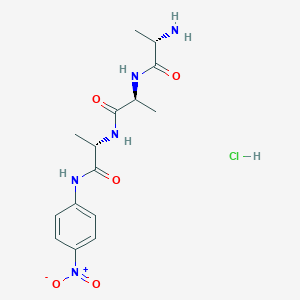
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)
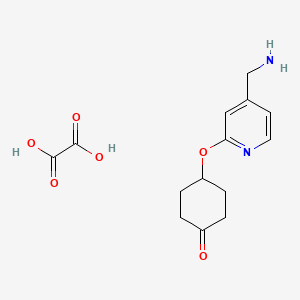
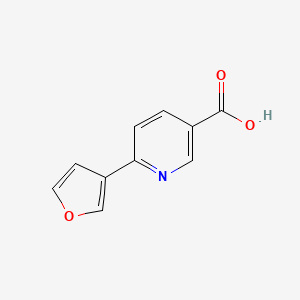
amine](/img/structure/B1450563.png)
